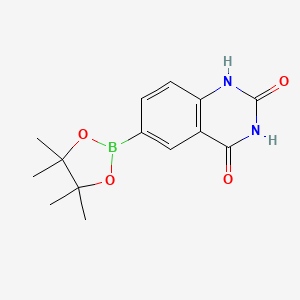

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazoline-2,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

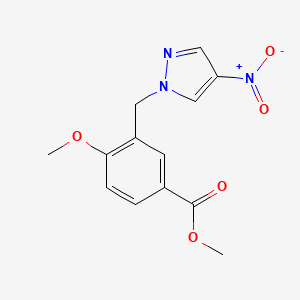

The synthesis of quinazoline derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized through the condensation of 6-bromo-2-substituted-benzoxazin-4-one with various reagents such as trimethoprim, pyrimethamine, and lamotrigine . Similarly, the second paper discusses the synthesis of tetrazolo[1,5-c]quinazolin-5(6H)-ones, which were obtained through designed synthetic methods, although the specific details of the synthesis are not provided in the abstract . The third paper does not directly relate to the synthesis of quinazoline derivatives but mentions the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives through Michael addition reactions . Lastly, the fourth paper describes the synthesis of a pyrazole derivative with a tetramethyl dioxaborolane group, which is structurally related to the quinazoline derivative of interest . However, none of the papers directly address the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4-diol.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were confirmed using IR, (1)H-NMR, mass spectral, and elemental analysis . The second paper also utilized IR, LC-MS, 1H NMR, and elemental analysis to evaluate the structure and purity of the synthesized compounds . In the third paper, the crystal structures of the fluorine-substituted quinazolin-2-amine derivatives were determined using single-crystal X-ray diffraction, revealing the presence of chiral C atoms and the formation of a 3D network through hydrogen bonds and π-π interactions . The fourth paper confirmed the structure of the pyrazole derivative using FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction, complemented by DFT studies to calculate the molecular structure . These techniques are essential for the structural analysis of quinazoline derivatives, although specific details about the molecular structure of this compound are not provided.

Chemical Reactions Analysis

The papers provided do not offer detailed insights into the chemical reactions specific to this compound. However, they do mention the types of reactions used to synthesize related compounds, such as condensation reactions , and Michael addition reactions . These reactions are commonly employed in the synthesis of quinazoline derivatives and could potentially be applied to the synthesis of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are briefly mentioned in the papers. For instance, the solubilities of the fluorine-substituted quinazolin-2-amine derivatives were significantly improved, exceeding 50 mg/ml in water or PBS buffer at room temperature . The antiviral, cytotoxic, and anti-inflammatory activities of the synthesized compounds were also tested, providing insights into their biological properties . However, the specific physical and chemical properties of this compound, such as melting point, solubility, and stability, are not discussed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound serves as a precursor or intermediate in the synthesis of a wide range of quinazoline derivatives. For instance, a study focused on the synthesis of 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole utilized a similar dioxaborolane moiety for the development of high-performance semiconducting polymers, indicating its utility in material science and polymer chemistry (Kawashima et al., 2013).

Biological Studies

Quinazoline derivatives synthesized using similar compounds have been evaluated for various biological activities. For example, the synthesis, characterization, and biological evaluation of novel quinazoline derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have shown significant potential in cancer therapy (Garcia et al., 2009). Additionally, some quinazoline derivatives have been designed as antimicrobial and antituberculosis agents, showcasing the versatility of these compounds in addressing various diseases (Mungra et al., 2012).

Antimicrobial and Antifungal Applications

Research into substituted quinazoline derivatives has also highlighted their potential as antimicrobial and antifungal agents. A study on the synthesis and evaluation of novel antimicrobial and anticancer agents among Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, contributing to the development of new therapeutic agents (Antypenko et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through processes such as borylation at the benzylic c-h bond of alkylbenzenes .

Biochemical Pathways

Related compounds have been shown to participate in reactions such as hydroboration of alkyl or aryl alkynes and alkenes .

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)8-5-6-10-9(7-8)11(18)17-12(19)16-10/h5-7H,1-4H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLGAKICECZNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)